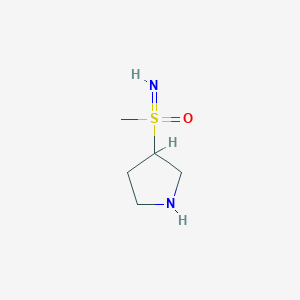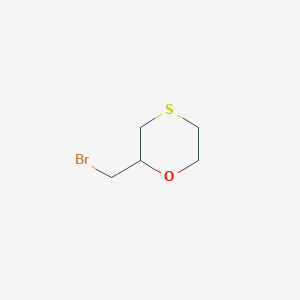
2-(Bromomethyl)-1,4-oxathiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-1,4-oxathiane is an organic compound that features a bromomethyl group attached to a 1,4-oxathiane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,4-oxathiane typically involves the bromination of 1,4-oxathiane. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions
2-(Bromomethyl)-1,4-oxathiane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 1,4-oxathiane.
科学的研究の応用
2-(Bromomethyl)-1,4-oxathiane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
作用機序
The mechanism of action of 2-(Bromomethyl)-1,4-oxathiane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can participate in various substitution and addition reactions. The 1,4-oxathiane ring provides stability and can influence the reactivity of the bromomethyl group.
類似化合物との比較
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Similar in structure but with a dioxolane ring instead of an oxathiane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Uniqueness
2-(Bromomethyl)-1,4-oxathiane is unique due to the presence of the oxathiane ring, which imparts different chemical properties compared to similar compounds with dioxolane or acrylate structures. This uniqueness makes it valuable in specific synthetic applications where the oxathiane ring’s stability and reactivity are advantageous.
特性
分子式 |
C5H9BrOS |
|---|---|
分子量 |
197.10 g/mol |
IUPAC名 |
2-(bromomethyl)-1,4-oxathiane |
InChI |
InChI=1S/C5H9BrOS/c6-3-5-4-8-2-1-7-5/h5H,1-4H2 |
InChIキー |
QTQCKSBURQIQBB-UHFFFAOYSA-N |
正規SMILES |
C1CSCC(O1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



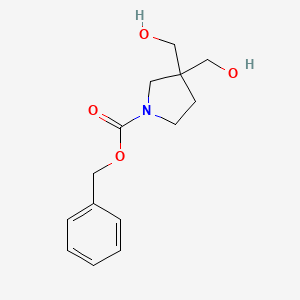


![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid](/img/structure/B15303660.png)

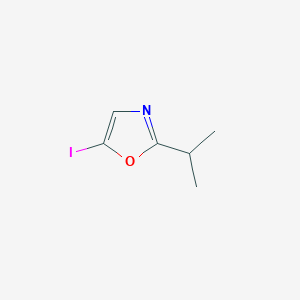
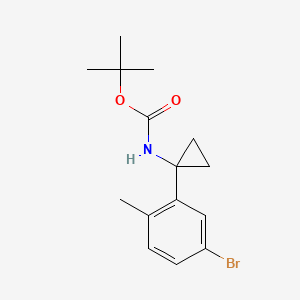
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)


![5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B15303719.png)

